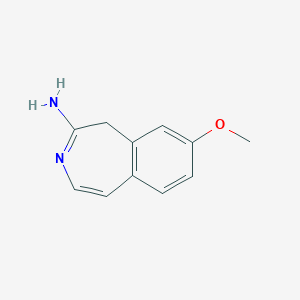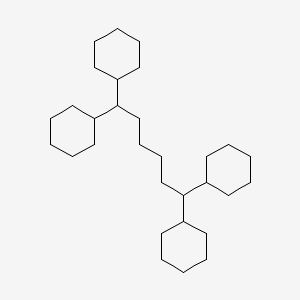
Cyclohexane, 1,1',1'',1'''-(1,6-hexanediylidene)tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is a complex organic compound with the molecular formula C30H54 and a molecular weight of 414.7498 . . This compound is characterized by its unique structure, which includes four cyclohexane rings connected by a hexanediylidene bridge.
Métodos De Preparación
The synthesis of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves multiple steps. One common method includes the reaction of cyclohexane with hexanediylidene under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclohexanone derivatives, while reduction may yield cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving the interaction of organic compounds with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, in the industry, it may be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- can be compared with other similar compounds such as 1,1,6,6-Tetracyclohexylhexane . While both compounds share a similar structural framework, Cyclohexane, 1,1’,1’‘,1’‘’-(1,6-hexanediylidene)tetrakis- is unique due to its specific arrangement of cyclohexane rings and the hexanediylidene bridge. This unique structure may impart different chemical and physical properties, making it distinct from other related compounds.
Propiedades
Número CAS |
55281-91-9 |
|---|---|
Fórmula molecular |
C30H54 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
1,6,6-tricyclohexylhexylcyclohexane |
InChI |
InChI=1S/C30H54/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-30H,1-24H2 |
Clave InChI |
VSAQRYVOTNSXBL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CCCCC(C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
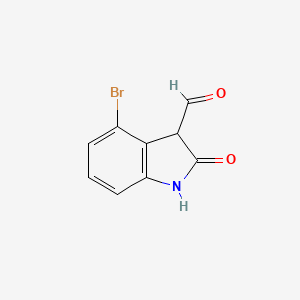

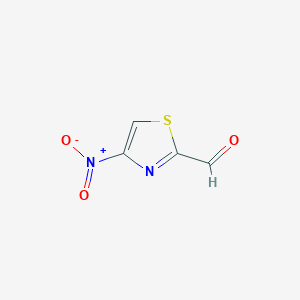
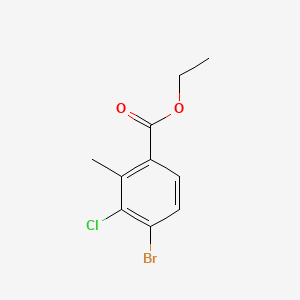

![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)

